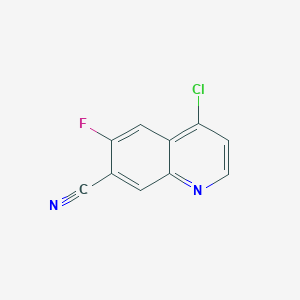

4-Chloro-6-fluoroquinoline-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H4ClFN2 |

|---|---|

Molecular Weight |

206.60 g/mol |

IUPAC Name |

4-chloro-6-fluoroquinoline-7-carbonitrile |

InChI |

InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H |

InChI Key |

AEBUOGOMXOCMTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-6-fluoroquinoline-7-carbonitrile CAS 1260824-76-7 properties

The following technical guide details the properties, synthesis, and applications of 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7) . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in the synthesis of tyrosine kinase inhibitors (TKIs).

CAS Registry Number: 1260824-76-7 Synonyms: 4-Chloro-6-fluoro-7-cyanoquinoline; 4-Chloro-6-fluoro-7-quinolinecarbonitrile Chemical Class: Halogenated Quinoline / Nitrile

Executive Summary

4-Chloro-6-fluoroquinoline-7-carbonitrile is a high-value heterocyclic intermediate used primarily in medicinal chemistry. It serves as a critical electrophile in the synthesis of EGFR (Epidermal Growth Factor Receptor) and HER2 inhibitors. The molecule features a "privileged" quinoline scaffold with three distinct reactive handles:

-

C4-Chloro: Highly susceptible to nucleophilic aromatic substitution (

), typically with anilines, to install the pharmacophore's "hinge-binding" motif. -

C7-Cyano: An electron-withdrawing group that activates the C4 position and serves as a precursor for amides, acids, or heterocycles.

-

C6-Fluoro: Enhances metabolic stability (blocking Phase I oxidation) and modulates the pKa of the quinoline nitrogen.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 206.60 g/mol |

| Exact Mass | 205.99 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 165–170 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| LogP | ~2.6 (Predicted) |

| SMILES | N#CC1=CC2=C(C(Cl)=CC=N2)C=C1F |

Synthetic Route & Methodology

The industrial standard for synthesizing 6,7-disubstituted-4-chloroquinolines is the Gould-Jacobs reaction . This sequence builds the pyridine ring onto a substituted aniline.

Retrosynthetic Logic

To achieve the 6-fluoro-7-cyano substitution pattern, the starting material must be 5-amino-2-fluorobenzonitrile (also known as 3-cyano-4-fluoroaniline).

-

Aniline

-

Aniline

(F) -

Aniline

(CN)

Step-by-Step Protocol

Step 1: Condensation (Enamine Formation)

-

Reagents: 5-Amino-2-fluorobenzonitrile (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Conditions: 110°C, neat or in ethanol.

-

Protocol: Charge the aniline and EMME into a reactor. Heat to 110°C. Ethanol is liberated as a byproduct; distill off to drive equilibrium. The product, diethyl [[(3-cyano-4-fluorophenyl)amino]methylene]malonate , solidifies upon cooling.

-

Checkpoint: Monitor disappearance of aniline by TLC (Hex:EtOAc 7:3).

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric acid (PPA).

-

Conditions: 250°C (Dowtherm) or 140°C (PPA).

-

Protocol: Add the enamine from Step 1 portion-wise to boiling Dowtherm A (250°C). The high temperature is required to overcome the activation energy for the electrocyclic ring closure.[1]

-

Result: Formation of ethyl 7-cyano-6-fluoro-4-hydroxyquinoline-3-carboxylate .

-

Note: The 7-cyano group is electron-withdrawing, which may retard cyclization compared to electron-rich anilines. Ensure temperature is maintained.

Step 3: Saponification & Decarboxylation [2]

-

Reagents: NaOH (aq), then HCl.

-

Protocol: Hydrolyze the ester with 2N NaOH at reflux. Acidify with HCl to precipitate the 3-carboxylic acid. Isolate the solid.

-

Decarboxylation: Heat the dry acid in diphenyl ether or neat at 260°C until

evolution ceases. -

Intermediate: 6-Fluoro-7-cyano-4-hydroxyquinoline (exists as the 4-quinolone tautomer).

Step 4: Chlorination (Aromatization)

-

Reagents: Phosphorus Oxychloride (

), catalytic DMF. -

Conditions: Reflux (105°C), 2–4 hours.

-

Protocol:

-

Suspend the 4-hydroxyquinoline in

(5–10 vol). -

Add cat. DMF (activates the Vilsmeier-Haack-like mechanism).

-

Reflux until the solution becomes clear.

-

Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).

-

Isolation: Filter the precipitate, wash with water, and dry.

-

-

Yield: Typically 60–75% over 4 steps.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway via the Gould-Jacobs reaction.[3]

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The primary utility of CAS 1260824-76-7 is the displacement of the C4-chloride by nucleophiles. The 7-cyano and 6-fluoro groups significantly increase the electrophilicity of the C4 position (via inductive and mesomeric electron withdrawal), making the reaction proceed under milder conditions than unsubstituted quinolines.

Standard Protocol for Coupling:

-

Solvent: Isopropanol or 2-Butanol (protic solvents catalyze the reaction via H-bonding to the quinoline nitrogen).

-

Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline).

-

Conditions: Reflux for 2–6 hours.

-

Workup: The product often precipitates as the HCl salt.

Functionalization of the Nitrile

The C7-cyano group is a versatile handle:

-

Hydrolysis: Converts to Carboxamide (

) using -

Reduction: Converts to Aminomethyl (

) using Raney Ni/H2. -

Cyclization: Reacts with azides to form Tetrazoles .

Reaction Logic Diagram

Figure 2: Divergent reactivity of the scaffold for library generation.

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Oral (Category 3/4).

-

Skin/Eye Irritation: Causes serious eye damage (Category 1) and skin irritation.

-

Specific Hazard: Nitriles can release HCN under extreme thermal decomposition or strong acid hydrolysis.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of nitrile or chloride over long periods).

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains N, F, Cl).

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

PubChem. (2025).[4] Compound Summary: 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS 1260824-76-7).[5] National Library of Medicine.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Amino-2-fluorobenzonitrile (Precursor). Merck KGaA.

-

Organic Syntheses. (1947). 4,7-Dichloroquinoline.[2][6][7] Org.[2] Synth. 1947, 27, 30.

-

BenchChem. (2025). Application Notes for Gould-Jacobs Quinolone Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. 8-((3-CHLORO-2-BUTENYL)THIO)-7-HEXYL-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:1001054-28-9 | ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure and Molecular Weight of 4-Chloro-6-fluoroquinoline-7-carbonitrile

The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS: 1260824-76-7). This document is designed for medicinal chemists and process scientists optimizing kinase inhibitor scaffolds.

Executive Summary & Compound Identity

4-Chloro-6-fluoroquinoline-7-carbonitrile is a highly functionalized heterocycle acting as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and Src families. Its structure combines a reactive electrophilic center (C4-Cl) with specific electronic modulators (C6-F, C7-CN), allowing for precise Structure-Activity Relationship (SAR) tuning in late-stage drug discovery.

Physicochemical Profile

The following data represents the definitive physicochemical baseline for CAS 1260824-76-7.

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 206.60 g/mol | Average mass based on standard atomic weights. |

| Exact Mass | 206.0047 Da | Monoisotopic mass (critical for HRMS validation). |

| Physical State | Solid | Typically off-white to pale yellow powder. |

| Solubility | DMSO, DMF, | Limited solubility in water; hydrolytically unstable in acidic aqueous media. |

| LogP (Predicted) | ~2.5 - 2.9 | Moderate lipophilicity suitable for membrane permeability. |

Structural Analysis & Characterization

Accurate identification of this intermediate relies on understanding its spectroscopic signature. The combination of the nitrile, fluorine, and chlorine atoms creates a unique electronic environment.

Molecular Geometry and Electronic Distribution

The quinoline ring is planar. The C4-Chlorine atom is activated for Nucleophilic Aromatic Substitution (

-

C7-Cyano Group: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), decreasing electron density at C2 and C4.

-

C6-Fluoro Group: Provides metabolic stability (blocking C6 oxidation) and modulates the pKa of the quinoline nitrogen.

Spectroscopic Validation Protocols

To validate the identity of synthesized or purchased material, the following self-validating protocols should be employed.

A. Mass Spectrometry (LC-MS)

-

Expectation: A distinct chlorine isotope pattern is mandatory.

-

Protocol: Electrospray Ionization (ESI) in Positive Mode (

). -

Validation Criterion:

-

Base peak at m/z 207.0 (

isotope). -

Secondary peak at m/z 209.0 (

isotope) with an intensity approx. 33% of the base peak. -

Failure Mode: Absence of the 3:1 ratio indicates dechlorination or hydrolysis to the 4-hydroxy derivative (m/z ~189).

-

B.

-NMR Characterization (400 MHz, DMSO-

)

Due to the substitution pattern, the proton signals are distinct singlets or doublets with specific coupling constants (

-

H2 (Proton adjacent to N):

~8.8–9.0 ppm (Singlet or doublet, deshielded by N1). -

H3 (Proton adjacent to Cl):

~7.8–8.0 ppm (Doublet). -

H5/H8 (Benzenoid ring): The H5 and H8 protons will show coupling to the Fluorine atom (

, Spin 1/2).-

H5: Doublet (

~8–10 Hz) due to ortho coupling. -

H8: Doublet (

~6–8 Hz) due to meta coupling.

-

Synthetic Utility & Reactivity

The primary utility of 4-Chloro-6-fluoroquinoline-7-carbonitrile lies in its reactivity at the C4 position.

Synthesis Pathway (Gould-Jacobs Protocol)

The most authoritative route to this scaffold involves the Gould-Jacobs reaction, starting from a functionalized aniline. This method is preferred for its scalability and regio-control.

Step-by-Step Methodology:

-

Condensation: React 4-amino-2-fluorobenzonitrile with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

-

Cyclization: Heat the enamine in diphenyl ether (Dowtherm A) at 250°C. The high temperature drives the intramolecular alcohol elimination to form 6-fluoro-7-cyano-4-hydroxyquinoline .

-

Chlorination: Treat the 4-hydroxy intermediate with Phosphorous Oxychloride (

) to install the chlorine atom.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and subsequent reactivity flow.

Figure 1: Step-wise synthetic pathway from aniline precursor to the final 4-chloroquinoline scaffold.

Experimental Protocol: Displacement

For researchers utilizing this compound to attach a pharmacophore (e.g., an aniline or amine tail), the following protocol ensures high yield and minimizes hydrolysis.

Objective: Displacement of C4-Cl with an amine nucleophile (

-

Preparation: Dissolve 1.0 eq of 4-Chloro-6-fluoroquinoline-7-carbonitrile in anhydrous Isopropanol (iPrOH) or Acetonitrile (MeCN).

-

Base Addition: Add 1.1 eq of the amine nucleophile. If the nucleophile is a salt (e.g., hydrochloride), add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge acid.

-

Reaction: Reflux at 80–85°C for 2–4 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (MW 206) should disappear, replaced by the product mass (

).

-

-

Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (

/MeOH gradient).

Reactivity Logic Diagram

Why is C4 the reactive site? The diagram below explains the electronic activation.

Figure 2: Electronic activation map showing the cooperative effects of N1 and C7-CN on the C4 position.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved from [Link] (Note: Base scaffold reference).

-

MDPI (2025). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Pharmaceuticals.[1][2][3][4] Retrieved from [Link]

-

Chemical Book/ChemSRC. CAS 1260824-76-7 Entry and Physical Properties. Retrieved from [Link]

Sources

Technical Procurement and Utilization Guide: 4-Chloro-6-fluoroquinoline-7-carbonitrile

An In-Depth Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1260824-76-7 Molecular Formula: C₁₀H₄ClFN₂ Molecular Weight: 206.60 g/mol Primary Application: Kinase Inhibitor Scaffold / Medicinal Chemistry Intermediate

Part 1: Executive Summary & Strategic Procurement

The Scientific Imperative

4-Chloro-6-fluoroquinoline-7-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of Type I and Type II kinase inhibitors. Unlike the more ubiquitous 3-cyanoquinoline scaffolds (found in drugs like Bosutinib or Pelitinib), the 7-cyano substitution pattern offers a unique vector for extending into the solvent-exposed regions of the ATP-binding pocket.

For medicinal chemists, this compound serves two critical functions:

-

Core Scaffold: The 4-chloro position acts as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

), allowing rapid coupling with aniline pharmacophores. -

SAR Expansion: The 7-cyano group provides a versatile synthetic handle that can be hydrolyzed to carboxylic acids (for amide coupling), reduced to amines, or converted to heterocycles (e.g., tetrazoles), enabling extensive Structure-Activity Relationship (SAR) exploration.

Procurement Intelligence: "Buying for Quality"

When procuring this compound for research, "buying" is not a transaction; it is a quality control checkpoint. The 4-chloroquinoline moiety is moisture-sensitive. Improper storage or synthesis by the vendor can lead to hydrolysis, yielding the inactive 4-hydroxy analog.

Critical Specification Guidelines:

| Parameter | Specification | Scientific Rationale |

| Purity (HPLC) | Essential for library synthesis to prevent side-reactions. | |

| Key Impurity | 4-Hydroxy-6-fluoroquinoline-7-carbonitrile (CAS 1260761-66-7) | The hydrolysis product. It is unreactive in |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or decomposition. |

| Water Content | Presence of water accelerates hydrolysis of the C4-Cl bond. |

Part 2: Chemical Architecture & Reactivity Profile

Structural Logic

The reactivity of 4-Chloro-6-fluoroquinoline-7-carbonitrile is defined by the electronic interplay of its substituents:

-

C4-Chloro (The Warhead): The nitrogen of the quinoline ring withdraws electron density, making the C4 position highly electrophilic. This is the primary site for coupling.

-

C6-Fluoro: Provides metabolic stability (blocking oxidation at C6) and modulates the pKa of the ring nitrogen.

-

C7-Cyano: An electron-withdrawing group that further activates the C4 position for nucleophilic attack and serves as a handle for downstream diversification.

Reactivity Visualization

The following diagram maps the critical reaction pathways and quality control decision points.

Caption: Reactivity map highlighting the critical SnAr coupling pathway and the risk of hydrolysis during storage.

Part 3: Validated Experimental Protocol

Workflow: Coupling with Aniline

This protocol describes the standard coupling of 4-Chloro-6-fluoroquinoline-7-carbonitrile with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) to generate a kinase inhibitor scaffold.

Prerequisites:

-

Reagents: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), Substituted Aniline (1.1 eq).

-

Solvent: 2-Propanol (iPrOH) or n-Butanol (n-BuOH).

-

Catalyst: 4M HCl in Dioxane (catalytic amount, 0.1 eq) or simply relying on the acidity of the aniline salt if used.

Step-by-Step Methodology:

-

Preparation:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 mmol, 206 mg) in 2-Propanol (5 mL).

-

Note: Using a protic solvent like isopropanol facilitates proton transfer during the transition state of the

mechanism.

-

-

Addition:

-

Add the Substituted Aniline (1.1 mmol).

-

Optional: Add 2-3 drops of 4M HCl in Dioxane. This protonates the quinoline nitrogen, making the C4 position significantly more electrophilic (activating the ring).

-

-

Reaction:

-

Heat the mixture to reflux (

for iPrOH) for 3–6 hours. -

Monitoring: Monitor by TLC (System: 50% Ethyl Acetate / Hexanes) or LCMS. The starting material (Rt ~ X min) should disappear, replaced by the more polar product peak.

-

-

Work-up (Self-Validating Step):

-

Cool the reaction mixture to room temperature.

-

Precipitation: In many cases, the product precipitates as the hydrochloride salt.

-

Filter the solid and wash with cold isopropanol followed by diethyl ether.

-

Validation: If no precipitate forms, evaporate the solvent and partition between Ethyl Acetate and saturated

(to obtain the free base).

-

-

Purification:

-

Recrystallization from Methanol/Water is preferred over column chromatography for scaling up.

-

Quality Control (Self-Validation)

-

NMR Signature: Look for the disappearance of the C4-H signal (if comparing to quinoline) or the shift of the C3-H doublet. The NH signal of the coupled aniline should appear downfield (

-

LCMS: Confirm the mass

. Watch for the hydrolysis byproduct (

Part 4: Safety & Handling (HSE)

Hazard Identification:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Specific Hazard: Quinoline derivatives can be mutagenic. Handle within a fume hood using double nitrile gloves.

Storage Protocol:

-

Temperature:

(Refrigerate). -

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloro-group.

-

Container: Tightly sealed amber glass vial.

Part 5: Sourcing & QC Workflow

Use this decision tree to validate incoming batches of the compound.

Caption: Quality Control workflow for validating 4-Chloro-6-fluoroquinoline-7-carbonitrile batches.

References

-

PubChem Compound Summary . (n.d.). 4-Chloro-6-fluoroquinoline-7-carbonitrile (CID 118194052).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSRC . (n.d.). 4-Chloro-6-fluoroquinoline-7-carbonitrile Chemical Properties and Suppliers. Retrieved from [Link]

-

Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry. (Provides mechanistic context for quinoline chlorination and coupling, though focused on the 3-CN isomer). Retrieved from [Link]

Sources

4-Chloro-6-fluoroquinoline-7-carbonitrile SDS and safety data sheet

This technical guide provides an in-depth analysis of 4-Chloro-6-fluoroquinoline-7-carbonitrile , a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors (e.g., EGFR/VEGFR targets).[1][2]

The safety and handling protocols below are derived from the compound's specific functional group reactivity—most notably the electrophilic C4-chlorine and the C7-nitrile—adhering to the "worst-case" safety profile required for high-potency drug development precursors.

CAS: 1260824-76-7 | Safety, Handling, and Synthetic Utility[1][2]

Chemical Identity & Physicochemical Properties

This compound is a heterocyclic electrophile .[1] Its utility stems from the differential reactivity of the halogen substituents: the C4-chlorine is highly labile toward nucleophilic aromatic substitution (

| Property | Specification |

| CAS Number | 1260824-76-7 |

| IUPAC Name | 4-Chloro-6-fluoroquinoline-7-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 206.60 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4] |

| Melting Point | 146–150 °C (Predicted/Analog-based) |

| SMILES | FC1=CC2=C(C(Cl)=CC=N2)C=C1C#N |

GHS Hazard Identification & Toxicology

Critical Warning: As a halo-quinoline nitrile, this compound possesses multiple toxiphores. The primary acute hazards arise from the reactive C4-chlorine (potential for HCl hydrolysis on moist membranes) and the nitrile moiety (metabolic release of cyanide ions, though less labile than aliphatic nitriles).

GHS Classification (Derived from Structural Analogs)

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[1]

-

Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[1][2]

Mechanism of Toxicity[2]

-

Alkylation/Acylation: The C4-position is a "soft" electrophile.[1][2] Upon contact with biological nucleophiles (cysteine/lysine residues in proteins), it can form covalent adducts, leading to sensitization or cytotoxicity.

-

Hydrolysis: In contact with mucosal moisture, the C-Cl bond can hydrolyze, releasing Hydrochloric Acid (HCl) , causing immediate chemical burns.

-

Metabolic Activation: The quinoline ring can be oxidized by CYP450 enzymes, potentially forming reactive epoxides.

Safe Handling & Engineering Controls

Hierarchy of Controls

To ensure a self-validating safety system, implement controls in the following order:

-

Elimination: Not possible for synthesis.

-

Engineering: ISO Class 5 Fume Hood or Glovebox.

-

Administrative: Standard Operating Procedure (SOP) requiring "Buddy System" for quantities >1g.

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, safety glasses with side shields.

DOT Diagram: Safety & Handling Workflow

The following diagram illustrates the decision logic for handling this compound based on scale and state.

Figure 1: Decision matrix for engineering controls and PPE based on experimental scale.

Synthetic Utility & Experimental Protocol

Core Application: The primary use of this intermediate is the

Standard Protocol: Displacement[1][2]

-

Reagents: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), Aniline/Amine derivative (1.1 eq).[1][2]

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH).

-

Catalyst: Catalytic HCl (or AcOH) can accelerate the reaction by protonating the quinoline nitrogen, increasing electrophilicity at C4.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate in IPA (0.1 M concentration).

-

Addition: Add the nucleophilic amine. Note: If the amine is a salt, add 1.0 eq of DIPEA to free-base it.[1][2]

-

Reflux: Heat the mixture to reflux (80–85 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

-

Observation: The product often precipitates as the HCl salt upon cooling.[1]

-

-

Workup: Cool to room temperature. Filter the precipitate.[1] Wash with cold IPA and Et2O.

-

Validation: Verify structure via

-NMR (loss of C4-Cl signal, appearance of amine protons).

DOT Diagram: Reactivity Pathway[1][2]

Figure 2: Mechanism of Nucleophilic Aromatic Substitution (

Emergency Response & Storage

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

-

Incompatibilities: Strong oxidizing agents, strong bases (can hydrolyze the nitrile to a carboxylic acid).

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Do not use neutralizing agents. Transport to ER.[1]

-

Skin Contact: Wash with soap and water. If irritation persists (potential HCl burn), seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Administer activated charcoal if instructed by Poison Control.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736586, 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

Sources

- 1. 4-Chloro-6-fluoro-quinoline-3-carbonitrile, CAS 886362-73-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1201149-04-3|5-Fluoro-1H-indole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 3. apply.westland.edu.ng [apply.westland.edu.ng]

- 4. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Comparative Technical Guide: 4-Chloro-6-fluoroquinoline-7-carbonitrile vs. 4-Chloro-6,7-difluoroquinoline

The following is an in-depth technical guide comparing 4-Chloro-6-fluoroquinoline-7-carbonitrile and 4-chloro-6,7-difluoroquinoline .

Executive Summary

This guide provides a high-level technical analysis for medicinal chemists and process scientists selecting between two potent quinoline scaffolds: 4-Chloro-6-fluoroquinoline-7-carbonitrile (Compound A) and 4-chloro-6,7-difluoroquinoline (Compound B) .

While both compounds serve as electrophilic building blocks for kinase inhibitors and fluoroquinolone antibiotics, they exhibit fundamentally different reactivity profiles. Compound B (Difluoro) functions as a dual-electrophile , allowing sequential nucleophilic aromatic substitution (

Chemical Structure & Electronic Properties[1][2]

The core difference lies in the substituent at the C7 position, which dictates the electronic environment of the pyridine ring (C4 reactivity) and the benzene ring (C7 stability).

| Feature | Compound A: 7-Cyano | Compound B: 6,7-Difluoro |

| Structure | 4-Cl, 6-F, 7-CN | 4-Cl, 6-F, 7-F |

| CAS Number | 1260824-76-7 | (Precursor to CAS 86-98-6 analogs) |

| C7 Substituent Effect | Strong EWG ( | Moderate EWG/EDG ( |

| C4-Cl Reactivity | Ultra-High (Activated by C7-CN) | High (Activated by N1) |

| C7 Reactivity | Inert to | Reactive to |

| Primary Application | Kinase Inhibitors (7-amide/acid precursors) | Antibiotics & Kinase Inhibitors (7-alkoxy/amino) |

Electronic Activation Analysis

The C7-cyano group exerts a powerful mesomeric (

The C7-fluoro group in Compound B is inductively withdrawing (

Figure 1: Comparative electronic activation of the C4 reaction center.

Synthetic Pathways[1][2][4][5]

Synthesis of 4-chloro-6,7-difluoroquinoline (Gould-Jacobs Protocol)

This is the industry-standard route, typically used for fluoroquinolone antibiotics (e.g., Lomefloxacin precursors).

-

Condensation: 3,4-Difluoroaniline + Diethyl ethoxymethylenemalonate (EMME)

Anilinoacrylate. -

Cyclization: Thermal cyclization in diphenyl ether (

) -

Decarboxylation & Chlorination: Hydrolysis/decarboxylation followed by

treatment yields the 4-chloro-6,7-difluoroquinoline.

Synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile

Accessing the 7-cyano scaffold requires a specific aniline precursor to avoid late-stage cyanation difficulties.

-

Precursor Selection: Start with 4-amino-2-fluorobenzonitrile (3-fluoro-4-cyanoaniline).

-

Gould-Jacobs Cyclization:

-

React with EMME (

). -

Cyclize in Dowtherm A (

). -

Note: The nitrile group survives these conditions, unlike some ester functionalities.

-

-

Chlorination: Reaction with

converts the 4-OH to 4-Cl.

Reactivity Profile & Selectivity (The Core Guide)

This section details the critical decision-making criteria for experimentalists.

Scenario A: Functionalizing the C4 Position (Kinase Hinge Binding)

Both compounds react with anilines (e.g., 3-chloro-4-fluoroaniline) to form the core "anilinoquinoline" scaffold common in EGFR/VEGFR inhibitors.

-

Compound A (Cyano): Reaction is rapid and often requires milder conditions (lower temp, less acid catalyst) due to the activating nitrile.

-

Compound B (Difluoro): Reaction is efficient but may require reflux in ethanol/isopropanol with catalytic HCl.

Scenario B: Functionalizing the C7 Position (Solubilizing Groups)

This is where the pathways diverge completely.

-

Compound B (Difluoro): The 7-Fluorine is a leaving group . After installing the C4-aniline, you can treat the molecule with a secondary amine (e.g., N-methylpiperazine, morpholine) to displace the 7-F via a second

reaction.-

Result: 4-amino-6-fluoro-7-alkoxy/amino-quinoline.

-

-

Compound A (Cyano): The 7-Cyano is NOT a leaving group . It remains intact.

-

Utility: The nitrile can be hydrolyzed to a primary amide (

) or carboxylic acid ( -

Result: 4-amino-6-fluoro-quinoline-7-carboxamide (Lenvatinib-like motif).

-

Experimental Decision Tree

Figure 2: Strategic selection of starting material based on medicinal chemistry objectives.

Experimental Protocols

Protocol 1: Displacement at C4 (General Procedure)

Applicable to: Both Compounds. Objective: Install the hinge-binding aniline.

-

Reagents: 1.0 eq Quinoline substrate, 1.1 eq Aniline derivative, 10 vol Isopropanol (IPA).

-

Procedure:

-

Charge the quinoline and aniline into a reaction vessel with IPA.

-

Optional: Add 0.1 eq HCl (dioxane solution) to catalyze (often not needed for Cyano compound).

-

Heat to reflux (

) for 2–4 hours. -

Monitor by TLC/LCMS. The product often precipitates as the HCl salt.

-

-

Workup: Cool to room temperature. Filter the solid. Wash with cold IPA and diethyl ether.

-

Data Interpretation:

-

Cyano: Expect faster conversion. If multiple spots appear, lower temperature to

. -

Difluoro: If reaction is sluggish, add catalytic acetic acid.

-

Protocol 2: Regioselective at C7 (Difluoro Only)

Applicable to: Compound B (post-C4 functionalization). Objective: Install a solubilizing tail (e.g., Morpholine).

-

Reagents: 1.0 eq 4-Anilino-6,7-difluoroquinoline, 3.0 eq Morpholine, DMSO (5 vol).

-

Procedure:

-

Heat mixture to

for 12–24 hours. -

Note: The 6-F is much less reactive than the 7-F due to the shielding/electronic effect of the 5-H and the lack of direct conjugation with the N1-nitrogen in the same magnitude as the 4-position, but the 7-F is activated by the para-relationship to the quinoline nitrogen (via resonance through the ring system).

-

-

Validation:

NMR will show the disappearance of one fluorine signal (C7) and the retention of the C6 fluorine signal (typically

Applications in Drug Discovery[1][2][6][7][8][9]

4-chloro-6,7-difluoroquinoline

-

Class: Fluoroquinolone Antibiotics & Kinase Inhibitors.[1][2]

-

Mechanism: Dual functionalization allows the creation of "sandwich" inhibitors where the core is flanked by a hydrophobic head (aniline) and a hydrophilic tail (piperazine).

-

Reference Drug Architecture: Similar to the core synthesis of Bosutinib (though Bosutinib uses a 3-cyano-quinoline, the chemistry of sequential displacement is analogous).

4-Chloro-6-fluoroquinoline-7-carbonitrile[3][11]

-

Class: EGFR / HER2 Inhibitors.[3]

-

Mechanism: The nitrile serves as a "masked" amide.

-

Reference Drug Architecture: Closely related to the synthesis of Pelitinib (EKB-569) analogs. While Pelitinib features a 3-cyano group, the 7-cyano scaffold is used to synthesize 7-carboxamide derivatives (similar to Lenvatinib , which contains a 7-methoxy-6-carboxamide, but research analogs explore the 7-carboxamide-6-fluoro motif for altered solubility and metabolic stability).

Safety & Handling

-

Skin Sensitization: Both compounds are potent sensitizers. The 4-chloro group is labile and can alkylate biological nucleophiles. Handle in a fume hood with double nitrile gloves.

-

Cyanide Hazard (Compound A): While the nitrile is covalently bound, combustion or strong acidic hydrolysis can release HCN. Ensure waste streams are kept basic.

-

Fluorine NMR: Use

NMR as a primary tool for monitoring reaction progress, especially for Compound B (Difluoro) to ensure regioselectivity.

References

-

Synthesis of Fluoroquinolone Precursors

- Title: "Synthesis and antibacterial activity of novel fluoroquinolone analogs"

- Source: Medicinal Chemistry Research

-

URL:[Link]

-

Reactivity of Chloro-Quinolines

- Title: "Nucleophilic Aromatic Substitution of Unactiv

- Source: PMC / NIH

-

URL:[Link]

-

Quinoline Scaffolds in Kinase Inhibitors

- Title: "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues"

- Source: RSC Advances

-

URL:[Link]

- Compound Data: Title: "4-Chloro-6-fluoroquinoline-7-carbonitrile Product Page" Source: BLD Pharm / ChemSRC

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-6-fluoroquinoline-7-carbonitrile

This Application Note and Protocol Guide details the nucleophilic aromatic substitution (

Introduction & Molecule Profile[1][2][3][4]

4-Chloro-6-fluoroquinoline-7-carbonitrile (CAS: 1260824-76-7 ) is a specialized heterocyclic building block.[1] Its trisubstituted quinoline core features three distinct functional handles:[2]

-

C4-Chloro: The primary electrophilic site, activated by the quinoline nitrogen.

-

C6-Fluoro: A potential secondary electrophilic site (ortho to the nitrile), often retained to modulate pKa and metabolic stability in final drug candidates.

-

C7-Cyano (Nitrile): A strong electron-withdrawing group (EWG) that activates the ring system for

and serves as a precursor for amides or heterocycles.

This scaffold is structurally homologous to intermediates used in the synthesis of covalent kinase inhibitors such as Pelitinib and Neratinib , where the C4-position is derivatized with a solubilizing aniline or Michael acceptor tail.

Key Chemical Properties

| Property | Data |

| CAS Number | 1260824-76-7 |

| Formula | |

| Molecular Weight | 206.60 g/mol |

| Primary Reactivity | |

| Secondary Reactivity | |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Mechanistic Insight: Regioselectivity & Chemoselectivity

The success of utilizing this scaffold depends on controlling the regioselectivity between the C4-Cl and C6-F sites.

Electronic Activation Analysis

-

C4 Position: Activated by the quinoline nitrogen (N1) through a vinylogous imine relationship (para-like). The negative charge in the Meisenheimer intermediate is delocalized onto the electronegative N1.

-

C6 Position: Activated by the ortho-cyano group at C7. Fluoride is generally a better leaving group than chloride in

reactions involving highly activated anionic intermediates (due to the high electronegativity of F stabilizing the transition state).

Dominant Pathway: Despite the high leaving group ability of fluorine, the C4-Cl displacement is kinetically favored under standard proton-catalyzed or mild basic conditions. The activation provided by the ring nitrogen at C4 is typically superior to the benzene-ring activation at C6. However, under forcing conditions (high heat, strong alkoxide bases), C6-F displacement or bis-substitution can occur.

Reaction Scheme

The following diagram illustrates the resonance stabilization favoring C4 attack.

Figure 1: Mechanistic pathway for the regioselective

Experimental Protocols

Protocol A: C4-Amination with Anilines (Standard)

This protocol is optimized for coupling 3-chloro-4-fluoroaniline (or similar anilines) to the scaffold, a common step in drug synthesis.

Reagents:

-

Substrate: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv)

-

Nucleophile: Aniline derivative (1.1 – 1.2 equiv)

-

Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)

-

Catalyst: HCl (catalytic, optional) or none (autocatalytic via HCl generation)

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

-

Dissolution: Suspend 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv) in Isopropanol (concentration 0.2 – 0.5 M).

-

Note: The starting material may not fully dissolve at room temperature.

-

-

Addition: Add the Aniline (1.1 equiv).

-

Optional: For unreactive anilines, add 1-2 drops of 4M HCl in dioxane to catalyze the reaction by protonating the quinoline nitrogen (increasing electrophilicity).

-

-

Reaction: Heat the mixture to reflux (

) . Stir vigorously.-

Monitoring: Check by TLC or LC-MS after 1 hour. The reaction typically completes in 2–6 hours. The product often precipitates from the hot solution as the hydrochloride salt.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature (

). -

Stir for 30 minutes to maximize precipitation.

-

Filter the solid (usually the HCl salt of the product).

-

Wash the cake with cold isopropanol (

) and diethyl ether (

-

-

Free Base Liberation (If needed):

-

Suspend the solid in EtOAc/Water.

-

Adjust pH to 8–9 with saturated

. -

Separate layers, dry organic phase over

, and concentrate.

-

Protocol B: C4-Etherification with Phenols/Alkoxides

Used when an oxygen linkage is required. This reaction carries a higher risk of C6-F displacement due to the harder nature of alkoxide nucleophiles.

Reagents:

-

Substrate: 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 equiv)

-

Nucleophile: Phenol/Alcohol (1.2 equiv)

-

Base:

(2.0 equiv) or NaH (1.1 equiv for alcohols) -

Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vessel and cool under Argon.

-

Deprotonation:

-

For Phenols: Dissolve Phenol in DMF, add

, stir at RT for 15 min. -

For Alcohols: Suspend NaH in THF/DMF at

, add alcohol dropwise.

-

-

Coupling: Add 4-Chloro-6-fluoroquinoline-7-carbonitrile solution dropwise to the nucleophile mixture.

-

Critical Control: Keep temperature low initially (

to RT) to favor kinetic control (C4 substitution). Only heat to

-

-

Workup: Quench with water (carefully if NaH used). Extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

Critical Quality Attributes & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Conversion | Deactivated aniline or poor solubility. | Switch solvent to n-Butanol or ethoxyethanol (higher boiling point). Add catalytic HCl. |

| Side Product (M-Cl+F) | C6-Fluorine displacement. | Reaction temperature too high or base too strong. Use Protocol A (acidic/neutral conditions) instead of basic conditions. |

| Hydrolysis of CN | Wet solvent + high heat + base. | Ensure all solvents are anhydrous . Avoid aqueous workups until reaction is quenched. |

| N-Oxide Formation | Presence of oxidants or long exposure to air in solution. | Degas solvents. Perform reaction under Nitrogen/Argon. |

Workflow Diagram

Figure 2: Decision tree for experimental execution and workup.

Safety & Handling

-

Haloquinolines: Potentially sensitizing and irritating. Avoid inhalation of dust.

-

Nitriles: The C7-CN group is stable but can release cyanide under extreme hydrolysis conditions (strong acid/base at high temp). Treat waste streams as potentially cyanogenic.

-

HF Generation: The displacement of the fluorine atom (side reaction) generates HF equivalents. While usually scavenged by base, glass etching can occur over prolonged forcing reactions.

References

-

Chemical Identity & Availability

- Mechanistic Foundation ( Regioselectivity): Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. (Classic review establishing the activation hierarchy: N-heterocycle > Nitro/Cyano benzene).

-

Related Scaffold Synthesis (Pelitinib/EKB-569)

- Note: While Pelitinib utilizes a 3-cyano scaffold, the aniline coupling conditions are chemically analogous.

- Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.

- Wolf, C., et al. (2009). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and Chloroquinolines." Journal of Organic Chemistry.

Sources

- 1. 1201149-04-3|5-Fluoro-1H-indole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. apply.westland.edu.ng [apply.westland.edu.ng]

- 4. CAS#:1001054-28-9 | ((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate | Chemsrc [chemsrc.com]

Precision Protocol: Buchwald-Hartwig Amination of 4-Chloroquinolines

Topic: Procedure for Buchwald-Hartwig amination of 4-chloroquinolines Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarials (Chloroquine, Hydroxychloroquine) and emerging kinase inhibitors. While Nucleophilic Aromatic Substitution (

This Application Note details a high-fidelity Buchwald-Hartwig cross-coupling protocol specifically optimized for 4-chloroquinolines . Unlike simple aryl chlorides, the quinoline nitrogen presents a unique challenge: it acts as a competitive ligand, potentially poisoning the Palladium catalyst. This guide provides a self-validating system to overcome this "heterocycle trap" using sterically demanding biarylphosphine ligands.

Mechanistic Intelligence & Catalyst Selection[1][2][3]

The Heterocycle Challenge

In standard Buchwald-Hartwig couplings, the rate-limiting step is often oxidative addition. However, with 4-chloroquinolines, the catalytic cycle is threatened by off-cycle coordination . The basic nitrogen of the quinoline ring can bind to the electrophilic Pd(II) intermediate, forming a stable, inactive complex (Pd-Trap).

To prevent this, we utilize Ligand-Controlled Steric Shielding . Bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) occupy the coordination sphere, physically blocking the approach of the quinoline nitrogen while facilitating the reductive elimination of the desired C-N bond.

Mechanistic Pathway[1][2][3][4][5]

Figure 1: The Catalytic Cycle. Note the "Catalyst Trap" pathway (black node) where the quinoline nitrogen sequesters the catalyst. Bulky ligands prevent this diversion.

Strategic Optimization Matrix

Do not use a "one-size-fits-all" approach. Select your catalyst system based on the nucleophile class.[1]

| Variable | Primary Amines (Alkyl) | Secondary Amines (Cyclic/Acyclic) | Anilines (Aryl Amines) |

| Primary Ligand | BrettPhos | RuPhos | XPhos or BINAP |

| Why? | High transmetallation efficiency; prevents | Exceptional for steric bulk; facilitates difficult reductive eliminations. | General purpose; balances electronic richness with stability. |

| Pd Source | Pd(OAc) | Pd | Pd(OAc) |

| Base | NaO | NaO | Cs |

| Solvent | 1,4-Dioxane or | Toluene or THF | Toluene or 1,4-Dioxane |

| Temp | 80 - 100 °C | 80 - 110 °C | 90 - 110 °C |

Critical Insight: For substrates containing base-sensitive groups (esters, nitriles), switch the base to K

Master Protocol: Amination of 4-Chloroquinoline

Scale: 1.0 mmol (Standard Optimization Scale)

Standard Reaction: 4-Chloroquinoline + Morpholine

A. Preparation (Inert Atmosphere Essential)

-

Glassware: 8 mL reaction vial with a PTFE-lined septum cap (dried in oven at 120°C for >2 hours).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Nitrogen for 15 mins).

-

Reagents: Weigh solids in air if stable, but ideally handle Pd-precatalysts and alkoxide bases in a glovebox or under rapid Argon flow.

B. Step-by-Step Procedure

-

Catalyst Pre-Loading (The "Pre-Stir"):

-

To the reaction vial, add Pd(OAc)

(2.2 mg, 0.01 mmol, 1 mol%) and RuPhos (9.3 mg, 0.02 mmol, 2 mol%). -

Note: If using G3/G4 precatalysts, add 1-2 mol% equivalent directly.

-

Add 1.0 mL of anhydrous solvent.

-

Stir at room temperature for 1-2 minutes. A color change (often to deep orange/red) indicates active ligand complexation.

-

-

Substrate Addition:

-

Add 4-Chloroquinoline (163 mg, 1.0 mmol).

-

Add Sodium tert-butoxide (NaO

Bu) (135 mg, 1.4 mmol). Tip: Use a single portion. -

Add Morpholine (105

L, 1.2 mmol) via microliter syringe. -

Self-Validation: Ensure the stir bar is moving freely. Clumping of the base is common; if this occurs, sonicate briefly before heating.

-

-

The Reaction:

-

Seal the vial tightly.

-

Place in a pre-heated heating block at 100°C .

-

Stir vigorously (800-1000 RPM). Mass transfer is critical in heterogeneous base systems.

-

Time: 4 to 16 hours. Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM).

-

-

Workup & Purification:

-

Dilute with EtOAc (5 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

-

Wash the pad with EtOAc (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[3]

-

Mobile Phase: Gradient 0

10% MeOH in DCM. (Note: Aminoquinolines can be polar; adding 1% Et

-

Troubleshooting & Decision Logic

Use this workflow to diagnose failure modes.

Figure 2: Troubleshooting Workflow. Common failure modes and immediate corrective actions.

Specific Scenarios:

-

Problem: Hydrodehalogenation (Formation of Quinoline).

-

Cause:

-hydride elimination from the amine or solvent is faster than reductive elimination. -

Solution: Switch from secondary alcohol solvents to Toluene or Dioxane. Use a ligand with a larger bite angle (e.g., XantPhos) or greater bulk (BrettPhos).

-

-

Problem: Stalled Conversion (50%).

-

Cause: Catalyst death due to poisoning by the product or substrate.

-

Solution: Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure the reaction is strictly anaerobic.

-

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships."[10] Journal of the American Chemical Society.

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition.

-

Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.

-

Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction - User Guide."

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald触媒・配位子 [sigmaaldrich.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. entegris.com [entegris.com]

Introduction: The Strategic Value of the 6-Fluoroquinoline-7-carbonitrile Scaffold

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Chloro-6-fluoroquinoline-7-carbonitrile

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 4-Chloro-6-fluoroquinoline-7-carbonitrile presents a molecule of significant interest for drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the nitrile group at the 7-position serves as a versatile synthetic handle or a key pharmacophoric element. The chlorine atom at the 4-position represents the prime site for diversification through cross-coupling chemistry.

Among the arsenal of carbon-carbon bond-forming reactions, the Suzuki-Miyaura coupling is preeminent due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of 4-Chloro-6-fluoroquinoline-7-carbonitrile, enabling the rapid generation of novel analogue libraries for structure-activity relationship (SAR) studies.

Core Concepts: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species and an organic halide.[2] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides, which are less reactive than their bromide or iodide counterparts.[4] The electron-deficient nature of the quinoline ring, compounded by the electron-withdrawing nitrile group, activates the C4-Cl bond towards this step.

-

Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron compound by a base.[5][6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[7][8]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling with 4-Chloro-6-fluoroquinoline-7-carbonitrile

The success of coupling with an electron-deficient heteroaryl chloride hinges on the judicious selection of reaction components.

-

Palladium Precatalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond. Modern catalyst systems employing bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[10][11][12] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and their corresponding palladacycle precatalysts are highly effective for these challenging transformations.[12]

-

Base Selection: The base plays a multifaceted role, primarily in activating the boronic acid to form a reactive boronate species.[6][7] The choice of base can dramatically affect yield and reaction rate.

-

Carbonates (K₂CO₃, Cs₂CO₃): Often used, with Cs₂CO₃ being more soluble in organic solvents and effective in difficult couplings.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly with Buchwald-type ligands.[11]

-

Fluorides (KF): Can be used when base-labile functional groups are present.[5]

-

-

Solvent System: Aprotic polar solvents are typically employed. The choice of solvent can influence catalyst solubility and reaction kinetics. Common systems include:

-

Dioxane/Water

-

Toluene/Water

-

Tetrahydrofuran (THF)/Water

-

N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) for less soluble substrates. Degassing the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, is critical for reproducibility.

-

Recommended Protocols & Methodologies

Given the nature of the substrate, two robust protocols are presented below. It is always recommended to perform a small-scale reaction to test the conditions before committing to a larger scale.

Protocol 1: High-Efficiency Coupling with a Buchwald Palladacycle Precatalyst

This protocol utilizes a modern, commercially available G3 or G4 palladacycle precatalyst, which generates the highly active L-Pd(0) species in situ. This approach is often successful for challenging heteroaryl chloride substrates.[12]

Materials:

-

4-Chloro-6-fluoroquinoline-7-carbonitrile

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

-

SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst, 1-3 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 eq, 2 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (e.g., 2.0 mL dioxane and 0.2 mL water for a 0.2 mmol scale reaction). The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Classical Approach with a Bulky Monophosphine Ligand

This protocol uses a Pd(0) source and a separate bulky, electron-rich ligand. It is a cost-effective alternative and is also highly effective for many aryl chloride couplings.[10]

Materials:

-

4-Chloro-6-fluoroquinoline-7-carbonitrile

-

Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (1-2.5 mol% Pd)

-

Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(tBu)₃) (2-5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Toluene (anhydrous, degassed)

-

Water (degassed)

Step-by-Step Procedure:

-

Reaction Setup: To a dry reaction vial or flask with a magnetic stir bar, add 4-Chloro-6-fluoroquinoline-7-carbonitrile (1.0 eq), the boronic acid (1.3 eq), and cesium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Catalyst & Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 eq, 3 mol% Pd) and the phosphine ligand (0.04 eq, 4 mol%).

-

Solvent Addition: Add degassed toluene and degassed water to form a 10:1 mixture.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 6-24 hours.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude material by silica gel column chromatography.

Data Summary and Comparison

The following table provides a starting point for reaction optimization. Yields are highly dependent on the specific boronic acid partner used.

| Parameter | Protocol 1 (Buchwald) | Protocol 2 (Classical) | Rationale |

| Pd Source | SPhos Pd G3 (or similar) | Pd₂(dba)₃ | Precatalysts offer convenience and generate a highly active 1:1 L:Pd species.[12] |

| Ligand | SPhos (integral to precat.) | PCy₃ or P(tBu)₃ | Bulky, electron-rich ligands are required to activate the C-Cl bond.[10][11] |

| Base | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is highly effective with Buchwald systems; Cs₂CO₃ offers good solubility and high basicity.[6][12] |

| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O | Both are standard solvent systems for Suzuki couplings. |

| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures are often needed for less reactive aryl chlorides. |

| Typical Loading | 1 - 3 mol% | 2 - 5 mol% | Precatalysts are often more efficient, allowing for lower catalyst loadings. |

Experimental Workflow Visualization

Sources

- 1. mt.com [mt.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. blog.hzpt.com [blog.hzpt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

Synthesis of 6-Fluoro-7-Cyano-4-Quinolone Derivatives: A Detailed Guide for Medicinal Chemists

Abstract

The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents. The incorporation of a fluorine atom at the C-6 position and a cyano group at the C-7 position can significantly modulate the biological activity, potency, and pharmacokinetic properties of these compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 6-fluoro-7-cyano-4-quinolone derivatives. We will delve into the strategic considerations behind the synthetic routes, offer detailed, step-by-step protocols for key transformations, and present data in a clear, comparative format. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 6-Fluoro-7-Cyano-4-Quinolone Moiety

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[1][2] The strategic placement of substituents on the quinolone ring is crucial for optimizing antibacterial spectrum, potency, and safety profiles.

The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, dramatically enhances antibacterial activity.[2][3] This is attributed to improved cell penetration and increased binding affinity to the target enzymes. Furthermore, the substituent at the C-7 position plays a pivotal role in modulating the spectrum of activity and pharmacokinetic properties.[2][3] While piperazine and other cyclic amine moieties are common at this position, the introduction of a cyano group offers a unique opportunity for therapeutic innovation. The cyano group can act as a key pharmacophore or a precursor for further chemical modifications, potentially leading to novel compounds with enhanced efficacy or alternative biological targets.[4][5]

This guide will primarily focus on the construction of the core 6-fluoro-4-quinolone ring system, followed by the introduction of the C-7 cyano group.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to 6-fluoro-7-cyano-4-quinolone derivatives involves disconnecting the quinolone ring to reveal a substituted aniline and a three-carbon component. The Gould-Jacobs reaction is a classic and highly effective method for constructing the 4-quinolone core from an appropriately substituted aniline and a malonic ester derivative.[6][7][8]

Our strategy will therefore focus on:

-

Synthesis of the 4-quinolone core via the Gould-Jacobs reaction, starting from a suitable 3-fluoro-4-substituted aniline.

-

Introduction of the cyano group at the C-7 position, which can be achieved through various methods, including nucleophilic aromatic substitution on a 7-halo-6-fluoro-4-quinolone precursor.

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Target [label="6-Fluoro-7-Cyano-4-Quinolone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; QuinoloneCore [label="6-Fluoro-7-Halo-4-Quinolone"]; Aniline [label="Substituted Aniline"]; MalonicEster [label="Malonic Ester Derivative"]; Cyanation [label="Cyanation Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GouldJacobs [label="Gould-Jacobs Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Target -> QuinoloneCore [label="Retrosynthesis"]; QuinoloneCore -> Cyanation [label="Precursor for"]; Cyanation -> Target [label="Forms"]; QuinoloneCore -> GouldJacobs [label="Product of"]; GouldJacobs -> Aniline [label="Starts from"]; GouldJacobs -> MalonicEster [label="Starts from"]; } caption: Retrosynthetic approach for 6-fluoro-7-cyano-4-quinolone.

Experimental Protocols

Synthesis of the 6-Fluoro-4-Quinolone Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for quinolone synthesis, involving the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[6][7] Modern adaptations often utilize microwave irradiation to accelerate the reaction and improve yields.[9][10]

Protocol 3.1.1: Classical Thermal Synthesis of Ethyl 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the synthesis starting from 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

Step 1: Condensation

-

In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.0-1.2 eq).

-

Heat the mixture at 110-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

-

To the flask containing the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature is necessary to overcome the energy barrier for the 6-electron electrocyclization.[7]

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry.

Step 3: Hydrolysis (Optional, if the carboxylic acid is desired)

-

Suspend the crude ethyl ester in a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional, to obtain the unsubstituted 4-quinolone)

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[7]

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 3.1.2: Microwave-Assisted Synthesis of Diethyl Anilinomethylene Malonate

Microwave-assisted synthesis can significantly reduce reaction times for the initial condensation step.[9][10]

-

In a microwave-safe vial, combine the substituted aniline (1.0 eq) and DEEM (1.0 eq).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate at a set temperature (e.g., 170 °C) for a short duration (e.g., 5-10 minutes).[9]

-

After cooling, the solid product can be crystallized from an appropriate solvent.

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Start [label="Substituted Aniline + DEEM", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condensation [label="Condensation\n(Thermal or Microwave)"]; Intermediate [label="Anilidomethylenemalonate"]; Cyclization [label="Thermal Cyclization\n(~250°C)"]; Ester [label="Ethyl 4-Quinolone-3-carboxylate"]; Hydrolysis [label="Hydrolysis\n(e.g., NaOH, H2O)"]; Acid [label="4-Quinolone-3-carboxylic acid"]; Decarboxylation [label="Decarboxylation\n(Heat)"]; Final [label="4-Hydroxyquinoline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condensation; Condensation -> Intermediate; Intermediate -> Cyclization; Cyclization -> Ester; Ester -> Hydrolysis; Hydrolysis -> Acid; Acid -> Decarboxylation; Decarboxylation -> Final; } caption: Workflow of the Gould-Jacobs reaction.

Introduction of the Cyano Group at the C-7 Position

The introduction of the cyano group at the C-7 position is typically achieved via a nucleophilic aromatic substitution reaction on a suitable 7-halo-6-fluoro-4-quinolone precursor. A 7-chloro or 7-fluoro substituent is commonly used as the leaving group.

Protocol 3.2.1: Synthesis of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This precursor can be synthesized from 3-chloro-4-fluoroaniline following the Gould-Jacobs protocol outlined in section 3.1.

Protocol 3.2.2: Cyanation of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

-

In a suitable pressure vessel, dissolve the 7-chloro-6-fluoro-4-quinolone derivative (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in excess (e.g., 1.5-2.0 eq). The use of a palladium or copper catalyst may be beneficial in some cases.

-

Heat the reaction mixture to an elevated temperature (e.g., 120-160 °C) for several hours. The reaction progress should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and pour it into water or an aqueous solution of a complexing agent for the metal catalyst (e.g., aqueous ammonia or ethylenediamine for copper).

-

The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated.

-

Purification of the final 6-fluoro-7-cyano-4-quinolone derivative can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Gould-Jacobs Reaction

| Method | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Classical Thermal | 110-130 (Condensation), ~250 (Cyclization) | 2-4 hours | 60-80 | [7] |

| Microwave-Assisted | 170 | 5-10 minutes | 85-95 | [9] |

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a well-defined mechanism. The initial step is a nucleophilic attack of the aniline nitrogen onto the β-carbon of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the enamine intermediate. The subsequent high-temperature cyclization is a 6π-electrocyclization, a type of pericyclic reaction, which forms the quinolone ring. This step is often the rate-limiting step and requires significant thermal energy.[6][7]

dot digraph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

Aniline [label="Aniline"]; DEEM [label="DEEM"]; NucleophilicAttack [label="Nucleophilic Attack", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Intermediate"]; Elimination [label="Elimination of EtOH"]; Enamine [label="Enamine Intermediate"]; Electrocyclization [label="6π-Electrocyclization\n(Heat)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; QuinoloneRing [label="4-Quinolone Ring"];

Aniline -> NucleophilicAttack; DEEM -> NucleophilicAttack; NucleophilicAttack -> Intermediate1; Intermediate1 -> Elimination; Elimination -> Enamine; Enamine -> Electrocyclization; Electrocyclization -> QuinoloneRing; } caption: Mechanism of the Gould-Jacobs reaction.

Conclusion

The synthesis of 6-fluoro-7-cyano-4-quinolone derivatives is a multi-step process that relies on established and robust chemical transformations. The Gould-Jacobs reaction provides a reliable method for the construction of the core quinolone scaffold, with modern microwave-assisted protocols offering significant advantages in terms of reaction time and yield. The subsequent introduction of the cyano group at the C-7 position via nucleophilic aromatic substitution allows for the generation of the target compounds. The protocols and insights provided in this application note offer a solid foundation for researchers in medicinal chemistry to explore this important class of molecules in their drug discovery efforts.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ACS Publications. Gold-Catalyzed Synthesis of (Dihydro)quinolones by Cyclization of Benzaldehyde-Tethered Ynamides and Anilines. [Link]

- Warren, S. Organic Synthesis: The Disconnection Approach. Wiley.

-

Bentham Science. Biological Activity and Synthetic Metodologies for the Preparation of Fluoroquinolones, A Class of Potent Antibacterial Agents. [Link]

-

Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

ACS Publications. Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences. design & synthesis of fluoroquinolone through green chemistry approach. [Link]

-

RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Semantic Scholar. Synthesis of novel cyano quinolone derivatives and their antibacterial activities. [Link]

-

PMC. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. [Link]

-

Semantic Scholar. Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. [Link]

- Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.

-

ResearchGate. Synthesis of novel cyano quinolone derivatives and their antibacterial activities. [Link]

-

Academia.edu. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]

-

PMC. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. [Link]

-

ProQuest. Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3- carbonitrile derivatives and their evaluation for anti-mycobacterial activity. [Link]

-

PMC. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

ACS Publications. Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. [Link]

-

PMC. Quinolone antibiotics. [Link]

-

PMC. Mechanism of Quinolone Action and Resistance. [Link]

-

Wikipedia. Quinolone antibiotic. [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. ijbpas.com [ijbpas.com]

Troubleshooting & Optimization

Optimizing reaction temperature for 4-chloro displacement

Welcome to the

This technical guide is designed for medicinal chemists and process scientists struggling with the nucleophilic aromatic substitution (

Module 1: The Diagnostic Logic (Visual)